1-(4-methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone
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Overview
Description
This compound is part of a broader class of chemicals that exhibit interesting chemical and pharmacological properties. Although the specific compound is not directly mentioned, research on similar compounds provides insight into the types of analyses and syntheses that are relevant for understanding its characteristics.
Synthesis Analysis
The synthesis of closely related compounds, such as piperazine derivatives and pyridine-containing molecules, involves multi-step chemical processes. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl] methyl]-1H-pyrrolo[2,3-b]pyridine, a molecule with a structure similar to the compound , was achieved through a four-step synthetic approach involving electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been characterized, revealing their crystalline form and molecular geometry. For instance, the molecular structure of a derivative was determined by X-ray diffraction, showing specific conformational details that influence the compound's properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions involving piperazine and pyridine derivatives can lead to a wide variety of products, depending on the reactants and conditions. For example, the reaction of N-(2-Pyridinyl)piperazines with CO and ethylene in the presence of a catalytic amount of Rh4(CO)12 resulted in a novel carbonylation reaction at a C−H bond (Ishii et al., 1997).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-7-14(8-6-13)21-11-10-20(12-16(21)22)18(23)15-4-3-9-19-17(15)24-2/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWDGVHDPBGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone |
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